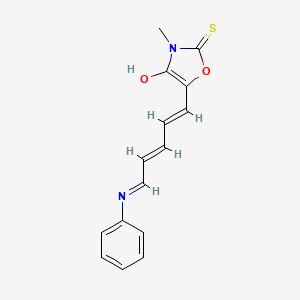
5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a thioxo group, and a conjugated pentadienylidene system
Preparation Methods
The synthesis of 5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the thioxo group: This step involves the substitution of an oxygen atom in the oxazolidinone ring with a sulfur atom, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Formation of the pentadienylidene system: This can be accomplished through a series of condensation reactions involving aniline and a suitable diene precursor.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioxo group to a thiol or the oxazolidinone ring to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common reagents and conditions for these reactions vary depending on the desired transformation, but they generally involve standard organic synthesis techniques.
Scientific Research Applications
5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery or as a biochemical probe.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The conjugated pentadienylidene system and the thioxo group could play crucial roles in these interactions, potentially affecting electron transfer processes or redox states.
Comparison with Similar Compounds
Similar compounds to 5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one include:
N-(5-anilino-2,4-pentadienylidene)aniline: This compound shares the pentadienylidene system but lacks the oxazolidinone ring and thioxo group.
N-(3-(phenylimino)propenyl)aniline: This compound has a similar conjugated system but differs in the specific functional groups and overall structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4g/mol |
IUPAC Name |
4-hydroxy-3-methyl-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-1,3-oxazole-2-thione |
InChI |
InChI=1S/C15H14N2O2S/c1-17-14(18)13(19-15(17)20)10-6-3-7-11-16-12-8-4-2-5-9-12/h2-11,18H,1H3/b7-3+,10-6+,16-11? |
InChI Key |
YBHWKGWMUYSLEE-XXJOFDLVSA-N |
SMILES |
CN1C(=C(OC1=S)C=CC=CC=NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


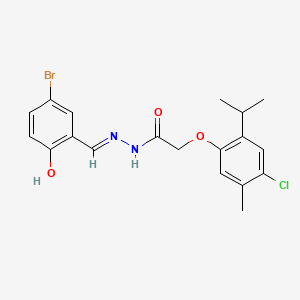
![3-Tert-butyl-1-[(E)-(1-ethyl-5,6-dimethylbenzimidazol-2-yl)iminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol](/img/new.no-structure.jpg)
![3-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1189058.png)
![2-[N-(1-allyl-1H-benzimidazol-2-yl)ethanimidoyl]-5-chlorophenol](/img/structure/B1189059.png)
![2-[(2,6-dimethylphenoxy)methyl]-3-[(1H-indol-3-ylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B1189061.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B1189062.png)
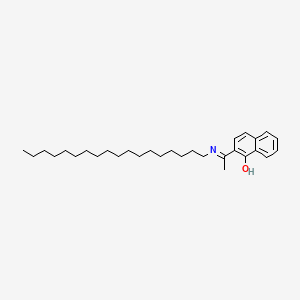
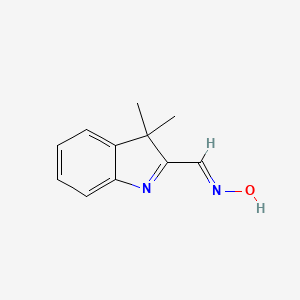
![N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-nitrobenzohydrazide](/img/structure/B1189068.png)
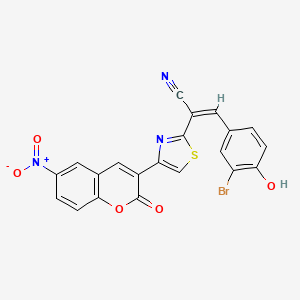
![8-{[(5-chloro-8-quinolinyl)imino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B1189071.png)
![4-[(1,3-benzothiazol-2-ylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B1189072.png)
